![molecular formula C15H21N3O6S B7534809 [2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate](/img/structure/B7534809.png)
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate is a chemical compound that belongs to the class of sulfonamides. It is commonly known as MS-275, and it has been widely studied for its potential use in cancer treatment. MS-275 is a histone deacetylase inhibitor, which means that it can alter the expression of genes by modifying the structure of chromatin.
Mécanisme D'action
MS-275 works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA into a compact structure called chromatin. When histones are acetylated, the chromatin structure becomes more relaxed, allowing for gene expression. When histones are deacetylated, the chromatin structure becomes more compact, leading to gene repression. By inhibiting HDAC activity, MS-275 can increase histone acetylation, leading to changes in gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. MS-275 has also been shown to modulate the immune response by increasing the activity of natural killer cells and T cells. In addition, MS-275 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MS-275 in lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors, MS-275 selectively targets class I HDACs, which are overexpressed in many types of cancer. Another advantage of MS-275 is its low toxicity and good pharmacokinetic properties. However, one limitation of using MS-275 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can lead to unwanted side effects.
Orientations Futures
There are several potential future directions for MS-275 research. One direction is to investigate its use in combination with other chemotherapy drugs to enhance their anti-tumor activity. Another direction is to study its use in combination with immunotherapy drugs to enhance the immune response against cancer. Additionally, MS-275 could be studied for its potential use in treating other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further studies could be conducted to identify potential biomarkers for MS-275 response, which could help personalize cancer treatment.
Méthodes De Synthèse
The synthesis of MS-275 involves a multi-step process that starts with the reaction of 3-aminobenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The 3-chlorobenzoic acid is then reacted with sodium methoxide to form the corresponding methyl ester. The methyl ester is then reacted with 3-aminopropanol to form the amide intermediate. The amide intermediate is then treated with isobutyl isocyanate to form the final product, MS-275.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. MS-275 has also been shown to enhance the anti-tumor activity of other chemotherapy drugs, such as cisplatin and doxorubicin. In addition to its anti-cancer properties, MS-275 has also been studied for its potential use in treating other diseases, such as HIV, malaria, and inflammation.
Propriétés
IUPAC Name |
[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-10(2)8-16-15(21)17-13(19)9-24-14(20)11-5-4-6-12(7-11)18-25(3,22)23/h4-7,10,18H,8-9H2,1-3H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANSQLIEVCWFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)
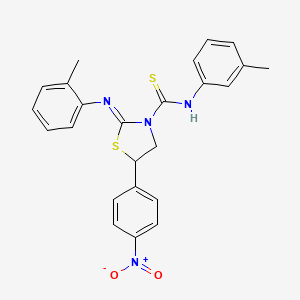
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)
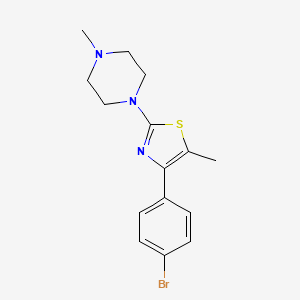
![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)
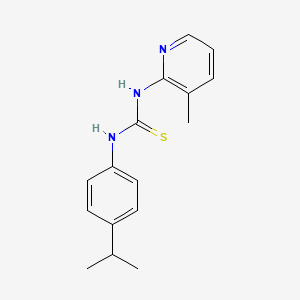
![2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid](/img/structure/B7534773.png)
![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)

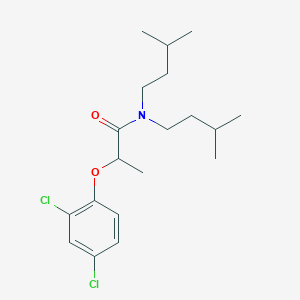
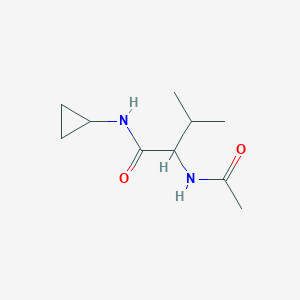
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534803.png)
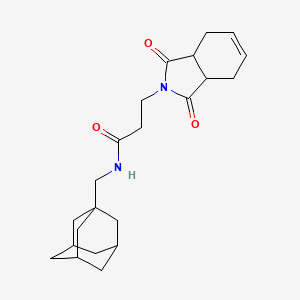
![3'-[(2-Chlorophenyl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7534818.png)